molecular formula C51H79NO13 B1512330 Seco Rapamycin

Seco Rapamycin

カタログ番号: B1512330
分子量: 914.2 g/mol
InChIキー: ZAVMPSVOEQNVCP-FWSQOCJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Seco Rapamycin is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 914.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

Seco rapamycin is characterized by its molecular formula C51H78NNaO13C_{51}H_{78}NNaO_{13} and a molecular weight of approximately 936.154 g/mol. Unlike its parent compound, rapamycin, which primarily inhibits the mTOR (mammalian target of rapamycin) pathway, this compound does not directly affect mTOR function. This distinction suggests potential for different therapeutic outcomes and side effects compared to traditional mTOR inhibitors.

Stability and Pharmacokinetics

Research indicates that this compound exhibits slower degradation kinetics compared to rapamycin under various pH conditions. For example, in studies involving acetonitrile-water mixtures at different pH levels, this compound demonstrated a significantly longer half-life than rapamycin, indicating its potential for prolonged therapeutic effects. Additionally, pharmacokinetic studies show that this compound undergoes metabolism in human tissue homogenates but displays limited absorption in Caco-2 cell models.

Therapeutic Applications

This compound's unique properties lend themselves to several therapeutic applications:

  • Cancer Therapy : Its differential interaction with mTOR pathways may provide advantages in treating cancers where traditional mTOR inhibitors are less effective or produce adverse effects.
  • Immunosuppression : Similar to rapamycin, it may be used in organ transplantation and autoimmune diseases but with potentially fewer side effects due to its distinct mechanism.
  • Aging and Longevity : Preliminary studies suggest that compounds affecting mTOR signaling can influence aging processes. The unique profile of this compound may provide insights into developing therapies aimed at extending healthspan .

Metabolic Studies

A controlled study involving Caco-2 cells assessed the absorption characteristics of this compound compared to sirolimus. Results indicated that while both compounds were metabolized similarly, the rate of absorption for this compound was significantly lower. This suggests a need for modified delivery methods for effective clinical use.

Therapeutic Efficacy

A recent trial examined the effects of sirolimus on muscle strength in older adults. Although this study focused on sirolimus, it opens avenues for exploring how this compound might influence muscle health without the adverse effects associated with traditional mTOR inhibition.

Comparative Analysis with Related Compounds

The following table summarizes key properties and applications of this compound compared to related compounds:

CompoundMechanism of ActionPrimary ApplicationsStability
This compoundNon-direct mTOR inhibitionCancer therapy, immunosuppressionHigher stability
RapamycinDirect mTOR inhibitionImmunosuppressant, cancer therapyLower stability
AscomycinSimilar to rapamycinAntifungal, immunosuppressantModerate stability
TricolimusSimilar to rapamycinImmunosuppressantModerate stability

特性

分子式

C51H79NO13

分子量

914.2 g/mol

IUPAC名

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1

InChIキー

ZAVMPSVOEQNVCP-FWSQOCJKSA-N

異性体SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC

正規SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。